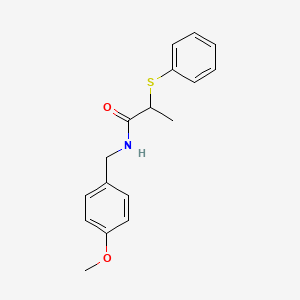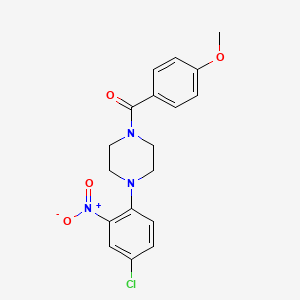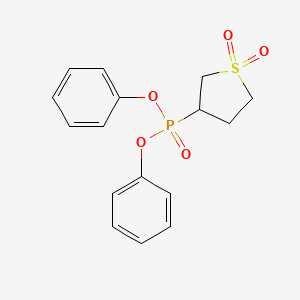![molecular formula C19H14FN3O3S B3928641 N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3928641.png)
N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Übersicht
Beschreibung
N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as FFA4 agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a significant impact on various physiological and biochemical processes, making it a subject of interest for scientific research.
Wirkmechanismus
FFA4 agonist exerts its effects by binding to and activating the free fatty acid receptor 4 (FFA4), a G protein-coupled receptor that is expressed in various tissues, including the adipose tissue, pancreas, and immune cells. The activation of FFA4 leads to the activation of various signaling pathways, including the Gαq/11, Gαi/o, and β-arrestin pathways, resulting in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, improvement of insulin sensitivity, reduction of inflammation, and protection of various organs, including the liver, pancreas, and adipose tissue. Moreover, FFA4 agonist has been shown to have a potential role in cancer therapy and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
FFA4 agonist has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for scientific research. However, the compound has some limitations, including its potential toxicity and limited availability, which can hinder its use in some experiments.
Zukünftige Richtungen
The potential therapeutic applications of FFA4 agonist have generated significant interest in the scientific community, leading to several future directions for research. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective FFA4 agonists, and the investigation of the compound's potential role in cancer therapy and neuroprotection. Moreover, the potential side effects and toxicity of FFA4 agonist need to be investigated further to ensure its safety for therapeutic use.
Conclusion:
In conclusion, FFA4 agonist is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exerts its effects by binding to and activating the FFA4 receptor, leading to the regulation of various physiological and biochemical processes. Although FFA4 agonist has several advantages for lab experiments, it also has some limitations that need to be addressed. The future directions for research include the optimization of the synthesis method, the development of more potent and selective FFA4 agonists, and the investigation of its potential role in cancer therapy and neuroprotection.
Wissenschaftliche Forschungsanwendungen
FFA4 agonist has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and inflammation. The compound has been found to regulate glucose and lipid metabolism, improve insulin sensitivity, and reduce inflammation. Moreover, FFA4 agonist has been shown to have a protective effect on various organs, including the liver, pancreas, and adipose tissue. The compound has also been studied for its potential role in cancer therapy and neuroprotection.
Eigenschaften
IUPAC Name |
N-[3-[(3-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-5-1-4-12(10-13)17(24)23-19(27)22-15-7-2-6-14(11-15)21-18(25)16-8-3-9-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGFVSSSXCXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)

![2-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928576.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)

![N-[(3-methyl-2-thienyl)methyl]-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)cyclopentanamine](/img/structure/B3928655.png)

![3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928668.png)

![11-(4-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928679.png)
![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)